molecular formula C23H33NO3 B5038784 ethyl 1-(cyclopentylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-(cyclopentylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No. B5038784
M. Wt: 371.5 g/mol
InChI Key: URMPCJZFVADDSK-UHFFFAOYSA-N
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Description

Ethyl 1-(cyclopentylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as CPP-109 and is known for its potential as a treatment for addiction and other neurological disorders.

Mechanism of Action

CPP-109 works by inhibiting the enzyme known as butyrylcholinesterase (BChE), which is responsible for the breakdown of cocaine and other addictive substances in the body. By inhibiting BChE, CPP-109 increases the levels of these substances in the body, which in turn reduces the craving for them.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which is associated with pleasure and reward. It also increases the levels of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of CPP-109 is that it has a high degree of selectivity for BChE, which means that it does not affect other enzymes in the body. However, one of the limitations of CPP-109 is that it has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are a number of future directions for the study of CPP-109. One area of research is the development of more potent and longer-lasting derivatives of CPP-109. Another area of research is the exploration of the potential of CPP-109 in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of CPP-109 in human clinical trials.

Synthesis Methods

CPP-109 is synthesized through a multi-step process that involves the reaction of cyclopentylmagnesium bromide with ethyl 4-piperidinecarboxylate, followed by the addition of 3-phenylpropanal. The resulting product is then treated with cyclopentanone and hydrochloric acid to yield CPP-109.

Scientific Research Applications

CPP-109 has been extensively studied for its potential as a treatment for addiction, particularly in the area of cocaine and alcohol addiction. It has also shown promise in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

ethyl 1-(cyclopentanecarbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO3/c1-2-27-22(26)23(14-8-11-19-9-4-3-5-10-19)15-17-24(18-16-23)21(25)20-12-6-7-13-20/h3-5,9-10,20H,2,6-8,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMPCJZFVADDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2CCCC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(cyclopentylcarbonyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

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